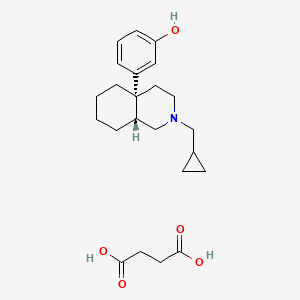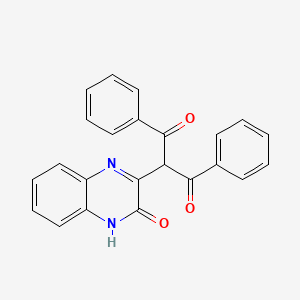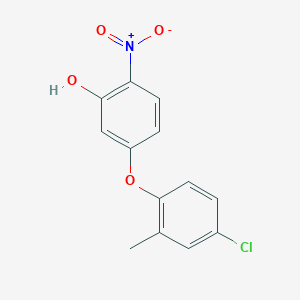![molecular formula C20H34BrNOS B14598762 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol CAS No. 61151-38-0](/img/structure/B14598762.png)
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is an organic compound that belongs to the class of substituted phenols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can be achieved through a multi-step process involving several key reactions:
Alkylation: The diethylamino group can be introduced via a Friedel-Crafts alkylation reaction using diethylamine and a suitable alkylating agent.
Thioether Formation: The octylsulfanyl group can be introduced by reacting the phenol derivative with an octylthiol in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Amino or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the octylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylphenol: Lacks the diethylamino and octylsulfanyl groups, making it less functionalized.
2-[(Diethylamino)methyl]phenol: Lacks the bromine and octylsulfanyl groups, affecting its reactivity and applications.
6-[(Octylsulfanyl)methyl]phenol: Lacks the bromine and diethylamino groups, altering its chemical properties.
Uniqueness
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is unique due to the presence of all three functional groups (bromine, diethylamino, and octylsulfanyl) on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
61151-38-0 |
|---|---|
Molekularformel |
C20H34BrNOS |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
4-bromo-2-(diethylaminomethyl)-6-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H34BrNOS/c1-4-7-8-9-10-11-12-24-16-18-14-19(21)13-17(20(18)23)15-22(5-2)6-3/h13-14,23H,4-12,15-16H2,1-3H3 |
InChI-Schlüssel |
ASMPNKVEGLKWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)

silane](/img/structure/B14598700.png)

![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)




![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)

![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
